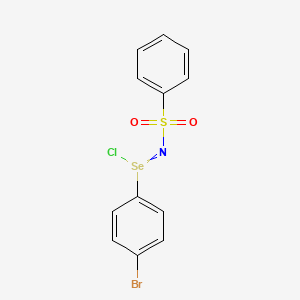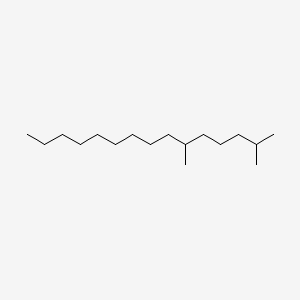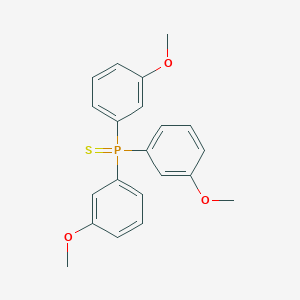
2-Propyn-1-one, 3-bromo-1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is an organic compound with the molecular formula C7H3BrOS It is a derivative of propynone, featuring a bromine atom and a thienyl group attached to the propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- typically involves the bromination of 2-propyn-1-one followed by the introduction of the thienyl group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- involves its interaction with specific molecular targets. The bromine atom and thienyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates that exert biological or chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the thienyl group.
3-Bromo-1-propyne: Similar in structure but lacks the thienyl group.
2-Propynyl Bromide: Similar in structure but lacks the thienyl group.
Uniqueness
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is unique due to the presence of both the bromine atom and the thienyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
54289-75-7 |
|---|---|
Molecular Formula |
C7H3BrOS |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-bromo-1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H3BrOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H |
InChI Key |
KAOKHUFZTGVUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)


![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)

![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

